molecular formula C7H9BrN2 B1380220 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole CAS No. 1537445-10-5

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Cat. No.: B1380220
CAS No.: 1537445-10-5
M. Wt: 201.06 g/mol
InChI Key: ZHSMHQPNNJJNRU-UHFFFAOYSA-N
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Description

4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole is a chemical compound with the CAS Number 1537445-10-5 and a molecular formula of C 7 H 9 BrN 2 . It has a molecular weight of 201.06 g/mol. The compound should be stored sealed in a dry environment at 2-8°C . As a brominated pyrazole derivative, this compound belongs to a class of heterocycles recognized as a privileged scaffold in medicinal chemistry and drug discovery . Pyrazole and pyrazoline derivatives are extensively researched due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, anticancer, and antidepressant properties, among many others . The specific 1-methylcyclopropyl substituent and bromine atom on the pyrazole core make this compound a valuable and versatile building block for organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-5-(1-methylcyclopropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-7(2-3-7)6-5(8)4-9-10-6/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSMHQPNNJJNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method involves the reaction of 3-(1-methylcyclopropyl)-1H-pyrazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Cyclization Reactions: The presence of the cyclopropyl group can facilitate cyclization reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.

    Cyclization Reactions: Catalysts such as palladium or copper complexes may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Synthesis and Properties

4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS No. 1537445-10-5) is characterized by its molecular formula C7H9BrN2C_7H_9BrN_2 and a molecular weight of 201.06 g/mol. It is synthesized through various methods, including:

  • Hydrazine Condensations : This method allows for the formation of pyrazole derivatives with diverse functional groups.
  • C–N Ullmann-Type Cross-Coupling Reactions : Utilized for introducing bromine at specific positions on the pyrazole ring, enhancing its reactivity for further modifications .

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activities. The introduction of bromine and cyclopropyl groups in this compound enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Preliminary results indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Coordination Chemistry

Pyrazoles are known for their ability to form coordination complexes with metal ions, which can be utilized in catalysis and material science. The halogenated nature of this compound enhances its coordination capabilities, making it suitable for synthesizing metal-organic frameworks (MOFs) and other advanced materials .

Table 1: Synthesis Methods of this compound

MethodDescriptionYield (%)
Hydrazine CondensationReaction with hydrazines to form pyrazole derivativesVaries
C–N Ullmann Cross-CouplingBromination followed by cross-coupling using microwave irradiation69%
Suzuki-Miyaura Cross-CouplingFormation of bipyrazoles from aryl boronic acidsVaries

Table 2: Biological Activities of Pyrazole Derivatives

Activity TypeCompoundEffectiveness
AntimicrobialThis compoundSignificant against Gram-positive bacteria
Anti-inflammatoryVarious Pyrazole DerivativesInhibition of cytokines
AnticancerSimilar Pyrazole StructuresInduction of apoptosis

Case Study 1: Antimicrobial Testing

In a study conducted on various pyrazole derivatives, including this compound, researchers found a notable reduction in bacterial growth compared to control groups. The compound exhibited a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties demonstrated that treatment with pyrazole derivatives led to decreased levels of TNF-alpha and IL-6 in animal models, indicating a promising avenue for therapeutic applications in chronic inflammation.

Mechanism of Action

The mechanism of action of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 1-methylcyclopropyl group introduces significant steric hindrance, which may slow nucleophilic substitution at the 4-bromo position relative to less bulky analogs like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole .
  • Synthetic Accessibility : Methoxy and phenyl-substituted derivatives (e.g., 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) are synthesized via straightforward alkylation, whereas fluorinated analogs (e.g., heptafluoropropyl derivatives) require specialized procedures .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) Boiling Point (°C) Spectral Data Highlights
This compound N/A N/A Limited data; safety and storage emphasized
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Not reported Not reported ¹H NMR (CDCl₃): δ 7.51–7.42 (m, aromatic protons)
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole 98–100 N/A ¹³C NMR: δ 119.5 (q, ¹JCF = 271 Hz, CF₃)
4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole N/A 312.2 (predicted) Predicted acidity: pKa ≈ -0

Insights :

  • Fluorinated derivatives (e.g., CF₃ or C₃F₇ substituents) exhibit distinct NMR signals due to strong electron-withdrawing effects, as seen in the ¹³C NMR data for the trifluoromethyl compound .
  • Predicted properties (e.g., boiling point for 4-bromo-3-(isobutoxymethyl)-1-(trifluoropropyl)-1H-pyrazole) highlight computational modeling’s role in characterizing less-studied compounds .

Biological Activity

4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom and a cyclopropyl group attached to the pyrazole ring. This unique configuration contributes to its distinct biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : Pyrazole derivatives are often investigated for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of pyrazole compounds, including this compound. For example:

  • A study published in PubMed discussed various pyrazole derivatives' anticancer activities, noting that certain modifications could enhance potency against specific cancer cell lines .
  • Another research article indicated that pyrazoles could inhibit key enzymes involved in inflammation and cancer progression .

Data Table: Biological Activities of this compound

Activity TypeTarget/EffectReference
AntimicrobialVarious bacterial strains
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of COX enzymes

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, this compound demonstrates unique properties due to its specific substitutions. For instance:

  • Celecoxib , a well-known COX-2 inhibitor, shares structural similarities but differs in its side chains affecting selectivity and potency.
  • Phenylbutazone , another pyrazole derivative, has been extensively studied for anti-inflammatory effects but may have different safety profiles compared to this compound.

Q & A

Q. What are the established synthetic routes for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component reactions or substitution strategies. A four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions offers high functional group tolerance and moderate yields (60–85%) . For regioselective bromination, electrophilic substitution using N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at 80°C is recommended. Optimization includes adjusting stoichiometry (1.2–1.5 eq. brominating agent) and monitoring reaction progress via TLC or LC-MS to minimize over-bromination byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H-NMR : The pyrazole NH proton appears as a broad singlet near δ 13.3 ppm, while the methylcyclopropyl group shows distinct splitting patterns (e.g., δ 1.2–1.5 ppm for cyclopropane protons) .
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ is observed at m/z 229.0 (with isotopic peaks for bromine at m/z 231.0), confirming the molecular formula C₇H₈BrN₂ .
  • X-ray Crystallography : Resolves steric effects of the methylcyclopropyl group, with bond angles around the cyclopropane ring deviating from 60° due to strain .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent degradation .
  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to toxicity risks (H301: Toxic if swallowed). Neutralize spills with activated carbon and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess cyclopropane ring strain (bond angles ~58°) and electron-withdrawing effects of bromine on the pyrazole ring .
  • Collision Cross-Section (CCS) Predictions : Ion mobility spectrometry predicts CCS values (e.g., [M+H]+: 128.9 Ų) to validate conformational stability in gas-phase studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects. For example, discrepancies in IC₅₀ values may arise from assay-specific conditions (e.g., serum protein interference) .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that contribute to observed bioactivity .

Q. How can the methylcyclopropyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The steric bulk of the methylcyclopropyl group directs coupling to the less hindered C4 position. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C for 12 hours, achieving yields >70% .
  • Byproduct Analysis : Monitor for cyclopropane ring-opening products via GC-MS, especially under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
Reactant of Route 2
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

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